molecular formula C21H27N5O2 B11291604 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11291604
M. Wt: 381.5 g/mol
InChI Key: PRMBGFSQBQSFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetically designed purinoimidazole derivative intended for non-clinical research applications. Compounds within this structural class are characterized by a fused bicyclic core, which incorporates both purine and imidazole moieties, and are frequently investigated for their diverse biological activities . Researchers are exploring such molecules primarily in the fields of medicinal chemistry and pharmacology. Preliminary studies on analogous structures have indicated potential for anticancer properties, with mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation pathways . Additionally, this class of compounds has shown antimicrobial activity against various bacterial strains, suggesting its utility as a scaffold for developing new antimicrobial agents . The mechanism of action for these compounds is believed to involve interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism or key signaling pathways like the phosphatidylinositol 3-kinase (PI3K) pathway . The specific heptyl and phenyl substituents on the core structure are likely to influence the compound's lipophilicity, membrane permeability, and binding affinity, making it a valuable intermediate for further derivatization and structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H27N5O2/c1-3-4-5-6-10-13-26-19(27)17-18(23(2)21(26)28)22-20-24(14-15-25(17)20)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13-15H2,1-2H3

InChI Key

PRMBGFSQBQSFDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

Preparation Methods

Alkylation and Nitro Group Introduction

4-Nitroimidazole is alkylated using methyl iodide or benzyl bromide in a tert-butoxide/DMSO system, selectively yielding 1-methyl-4-nitro-1H-imidazole or 1-benzyl-4-nitro-1H-imidazole. These intermediates undergo VNS with chloroform to install a chloromethyl group at the 5-position, followed by oxidation to a carbonyl moiety. The resulting 4-nitroimidazole-5-carboxaldehyde is then converted to oximes or Schiff bases for cyclization.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
AlkylationCH₃I/PhCH₂Br, t-BuOK/DMSO, 6–10 h75–85
VNS ChlorinationCHCl₃, KOtBu, DMSO, 24 h60–70
Oxidation to AldehydeCrO₃/H₂SO₄, acetone, 0°C, 2 h55–65

Cyclocondensation with Orthoesters

Oxime derivatives react with triethyl orthoacetate under reflux to form iminoethers, which undergo ammonia-mediated cyclocondensation in sealed tubes (120–130°C, 2–3 h) to yield the purine core. For example, heating 5-(hydroxyimino)-1-methyl-4-nitroimidazole with triethyl orthoacetate produces 2-methylpurino[7,8-a]imidazole-1,3-dione in 47% yield after chromatographic purification.

Cyclization Strategies for the Dihydropurine Moiety

The 7,8-dihydro segment of the target compound is introduced via catalytic hydrogenation or reductive amination.

Catalytic Hydrogenation

Pd/C (10%) or Pt/C (5%) catalysts facilitate the reduction of nitro groups to amines while preserving the imidazole ring. For instance, hydrogenating 4-nitro-5-(heptylamino)imidazole at 40 psi in ethanol yields the corresponding diamine, which cyclizes spontaneously upon exposure to air.

Reductive Amination

Heptylamine is introduced via reductive amination using sodium cyanoborohydride in methanol/acetic acid. This step attaches the heptyl chain to the imidazole nitrogen before cyclization, achieving 65–70% efficiency.

Functionalization of the Purinoimidazole Core

Phenyl Group Installation

The 6-phenyl substituent is incorporated through Suzuki-Miyaura coupling. Using phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (3:1), the aryl group couples to the purine bromide intermediate at 80°C (12 h, 72% yield).

Methylation at Position 4

Selective methylation employs methyl iodide and NaH in THF at 0°C. The reaction targets the N-3 position of the imidazole ring, achieving >90% regioselectivity.

Industrial-Scale Production Considerations

While peer-reviewed data on industrial synthesis is limited, extrapolation from analogous purine systems suggests the use of continuous flow reactors to enhance yield and reduce waste. Microreactors enable precise control over exothermic steps (e.g., VNS chlorination), improving safety and scalability.

Challenges and Optimization

Byproduct Formation

Competitive hydrolysis of iminoethers to nitriles or amines reduces cyclocondensation efficiency. Solvent drying (molecular sieves) and anhydrous ethanol minimize this issue, boosting yields by 15–20%.

Catalytic Poisoning

Isonitrile intermediates (e.g., 1-methyl-4-nitroimidazole-5-carbonitrile) inhibit Pd/C catalysts. Switching to Pt/C or optimizing H₂ pressure (25–40 psi) mitigates this problem.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
VNS + CyclocondensationHigh regioselectivityMulti-step purification28–35
Reductive AminationStraightforward heptyl incorporationRequires air-sensitive reagents40–45
Suzuki CouplingEfficient aryl introductionCostly palladium catalysts50–55

Chemical Reactions Analysis

Types of Reactions

3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-heptyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs and related dione derivatives exhibit variations in substituents and core scaffolds, leading to divergent biological activities. Below is a comparative analysis based on substituent patterns, core modifications, and reported bioactivities:

Compound Name/ID Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound : 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione Purinoimidazole-dione (7,8-dihydro) - 2-Heptyl
- 4-Methyl
- 6-Phenyl
Inferred: High lipophilicity (heptyl chain); potential membrane permeability; unknown receptor affinity.
ZINC170624334 Purinoimidazole-dione - 7-(4-Bromophenyl)
- 6-(2-Hydroxyethyl)
- 4-Methyl
- Shape similarity (0.716) to talazoparib (PARP inhibitor).
- Potential PARP-targeting activity.
6-(2,4-Dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione Purinoimidazole-dione - 6-(2,4-Dimethoxyphenyl)
- 4,7-Dimethyl
- Methoxy groups may enhance solubility.
- No direct activity data.
Hid-Se Pd Complex
(cis-7a-ethyl-5-methyl-5-phenylselanylmethyl-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dionato Pd(II))
Seleno-hydantoin - Selenium atom
- Palladium coordination
- Prooxidative and cytotoxic in cancer cells (HCT-116, MDA-MB-231).
- Strong antimigratory effects.
1,4-Disubstituted Piperazine-2,3-dione Derivatives Piperazine-2,3-dione - 1,4-Bis-(4-substituted benzyl)
- 1,4-Bis-[1-(4-substituted phenyl)-ethyl]
- Anthelmintic activity (vs. Enterobius vermicularis, Fasciola hepatica).
- Improved lipophilicity.
Indolin-2,3-dione Derivatives Indolin-2,3-dione - Additional carbonyl group - High σ2 receptor selectivity (Kis1/Kis2 >72).
- Low σ1 affinity.

Key Comparative Insights

Halogenated aromatic groups (e.g., 4-bromophenyl in ZINC170624334) may improve binding affinity through halogen bonding, whereas methoxy groups (e.g., 2,4-dimethoxyphenyl in ) could enhance solubility via hydrogen bonding .

Core Scaffold Modifications: Purinoimidazole-dione vs. Piperazine-dione: Piperazine derivatives () exhibit anthelmintic activity, whereas purinoimidazole analogs () are explored for PARP inhibition. This highlights how core structure dictates target specificity . Metal Coordination: The Pd complex in demonstrates that metal incorporation (e.g., palladium) amplifies cytotoxicity and prooxidative effects, a feature absent in the target compound .

Receptor Selectivity: Indolin-2,3-dione derivatives () show that minor structural changes (e.g., an additional carbonyl) drastically alter receptor selectivity (σ1 vs. σ2). This suggests that substituent positioning in the target compound could similarly influence its receptor interactions .

Data Table: Physicochemical and Pharmacological Comparison

Property Target Compound ZINC170624334 Hid-Se Pd Complex Piperazine-2,3-dione Derivatives
Lipophilicity (ClogP) High (heptyl chain) Moderate (hydroxyethyl) High (selenium, Pd) Improved vs. piperazine
Solubility Likely low Moderate (polar groups) Low (metal coordination) Variable (depends on substituents)
Biological Activity Unknown (inferred membrane permeability) PARP inhibition (predicted) Cytotoxic, antimigratory Anthelmintic
Therapeutic Potential Underexplored Cancer therapy Metastasis inhibition Anti-parasitic

Biological Activity

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that integrates purine and imidazole structures. Its unique molecular configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2} with a molecular weight of 395.5 g/mol. The compound features a heptyl chain and a methyl-substituted phenyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the oxidation of methylheptyl alcohol using chromic acid under controlled conditions. In industrial applications, continuous flow reactors may be used to enhance efficiency and ensure consistent quality.

The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biochemical pathways. Preliminary studies suggest several potential mechanisms:

Inhibition of Cytochrome P450 Enzymes : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes involved in drug metabolism and steroidogenesis. This inhibition can lead to altered metabolic pathways and potential therapeutic effects .

Antifungal Activity : Compounds featuring imidazole rings are often evaluated for antifungal properties. Structural modifications can enhance or diminish their efficacy against fungal pathogens .

Anti-inflammatory and Anticancer Activities : The unique structure allows the compound to modulate enzyme activity and receptor binding, which are critical in exploring therapeutic effects in inflammation and cancer .

Case Studies

Research has highlighted various aspects of the biological activity of this compound:

  • Study on Enzyme Interaction : A study focused on the compound's binding affinity to cytochrome P450 enzymes revealed significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug development .
  • Antifungal Efficacy : In vitro assays demonstrated that the compound exhibited antifungal activity against several strains of Candida species, with varying degrees of efficacy depending on structural modifications .
  • Anti-inflammatory Effects : Another study reported that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table outlines structural features and unique properties:

Compound NameStructural FeaturesUnique Properties
2-Heptyl-4-methyl-6-(4-chlorophenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dioneSimilar core structure with a chlorophenyl groupPotentially different reactivity due to chlorine substituent
2-Heptyl-4-methyl-6-(4-methoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dioneSimilar core structure with a methoxyphenyl groupAltered electronic properties due to methoxy group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, and what analytical techniques validate its purity?

  • Methodological Answer :

  • Synthesis : Adapt protocols from analogous imidazole-purine dione derivatives, such as cyclocondensation of substituted amines with carbonyl precursors under reflux conditions (e.g., using DMF as a solvent at 120°C under nitrogen) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from isopropyl alcohol .
  • Characterization : Use IR spectroscopy (peaks at ~3115 cm⁻¹ for N-H stretch, ~1658 cm⁻¹ for carbonyl groups), ¹H/¹³C NMR (e.g., δ 2.51–7.76 ppm for alkyl/aryl protons), and HPLC (normal-phase, retention times ~5–30 min) .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in the heptyl, methyl, or phenyl substituents. For example, replace the heptyl chain with shorter/longer alkyl groups to assess hydrophobicity effects .
  • Biological assays : Test in vitro against targets like indoleamine 2,3-dioxygenase (IDO) or viral proteases, referencing protocols for related purine-imidazole diones .
  • Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., phenyl ring orientation) to activity trends .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration using LC-MS/MS .
  • Mechanistic redundancy : Test for off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models to isolate primary pathways .
  • Dose-response alignment : Reconcile in vitro IC₅₀ values with in vivo efficacy using allometric scaling and PK/PD modeling .

Q. How can researchers optimize the compound’s synthetic yield while minimizing side products?

  • Methodological Answer :

  • Reaction engineering : Apply Design of Experiments (DoE) to optimize temperature, catalyst (e.g., p-toluenesulfonic acid), and solvent polarity .
  • Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Side-product analysis : Isolate byproducts via preparative HPLC and characterize via high-resolution MS to identify competing reaction pathways .

Q. What advanced computational methods validate the compound’s binding mode to hypothetical targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pocket stability .
  • Free-energy calculations : Use MM-PBSA or alchemical methods (e.g., FEP+) to quantify ΔGbinding and compare with experimental IC₅₀ values .
  • Crystallography : Collaborate on co-crystallization trials with purified protein targets (e.g., IDO) to resolve X-ray structures at ≤2.0 Å resolution .

Theoretical and Methodological Frameworks

  • Guiding Principle : Align SAR studies with conceptual frameworks like enzyme inhibition kinetics or receptor-ligand interaction theories .
  • Contradiction Resolution : Apply abductive reasoning to reconcile disparate data, leveraging multi-omics integration (e.g., transcriptomics + metabolomics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.